molecular formula C19H29ClN2O2 B1397006 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride CAS No. 1332531-28-8

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride

Cat. No. B1397006
M. Wt: 352.9 g/mol
InChI Key: NBAABTVBYSCRJU-UHFFFAOYSA-N
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Description

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride is a chemical compound with the molecular formula C19H29ClN2O2 . It has an average mass of 352.899 Da and a monoisotopic mass of 352.191742 Da .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride include its molecular formula, average mass, and monoisotopic mass . Additional properties such as melting point, boiling point, density, and toxicity are not explicitly mentioned in the search results .

Scientific Research Applications

Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology

Ohmefentanyl, a member of the 4-anilidopiperidine class, showcases the intricate relationship between stereochemistry and biological activity. Research reveals the significant impact of structural modifications on the biological efficacy of these compounds, emphasizing their potential in developing pharmacotherapies targeting the opioid receptor (G. Brine et al., 1997).

Nucleophilic Aromatic Substitution of the Nitro-Group

The study on the reaction of piperidine with nitro-aromatic compounds highlights the mechanistic aspects of nucleophilic aromatic substitution, a key reaction in synthetic organic chemistry. This process is critical for modifying aromatic compounds, including the synthesis of various pharmacologically active piperidine derivatives (F. Pietra & D. Vitali, 1972).

Donepezil: A Clinical Review of Current and Emerging Indications

Donepezil, a piperidine derivative, exemplifies the therapeutic application of piperidine structures in treating neurological conditions such as Alzheimer's disease. Its pharmacokinetic profile and mechanism of action as a central acetylcholinesterase inhibitor underline the importance of the piperidine moiety in medicinal chemistry (G. Román & S. Rogers, 2004).

Xylan Derivatives and Their Application Potential

The chemical modification of xylan into biopolymer ethers and esters, incorporating piperidine moieties, demonstrates the broad utility of piperidine derivatives beyond pharmacology, extending into materials science for drug delivery and other biomedical applications (K. Petzold-Welcke et al., 2014).

Chemistry, Pharmacokinetics, Pharmacodynamics, and Analytical Methods of Bilastine

Bilastine, another example of a piperidine derivative, showcases the significance of the piperidine structure in the development of antihistamines. The detailed review of its chemical properties, along with analytical and bioanalytical methods for its estimation, highlights the ongoing research and development efforts in the field of allergy and immunology (Sanjay Sharma et al., 2021).

properties

IUPAC Name

(4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16;/h2-5,15-16,20H,6-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAABTVBYSCRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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